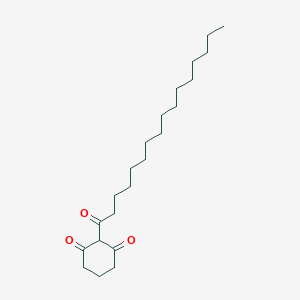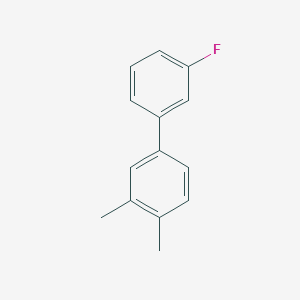
3'-Fluoro-3,4-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of fluorine and methyl groups on the biphenyl structure can significantly alter its chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Fluorination: Another approach involves the direct fluorination of 3,4-dimethyl-1,1’-biphenyl using a fluorinating agent like Selectfluor under controlled conditions.
Industrial Production Methods: Industrial production of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl often relies on scalable methods like the Suzuki-Miyaura coupling due to its efficiency and high yield . The choice of solvent, temperature, and catalyst can be optimized to enhance the reaction’s efficiency and reduce costs.
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where the fluorine and methyl groups can influence the reactivity and position of substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic positions.
Nucleophilic Substitution: The presence of the fluorine atom can make the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while nucleophilic substitution can result in the replacement of the fluorine atom with other nucleophiles .
Scientific Research Applications
3’-Fluoro-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
3,4-Dimethyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoro-1,1’-biphenyl: Lacks the methyl groups, affecting its chemical behavior and applications.
4-Fluoro-3,4-dimethyl-1,1’-biphenyl: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: The unique combination of fluorine and methyl groups in 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89346-53-2 |
|---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |
InChI Key |
KNFXUONLGWWDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
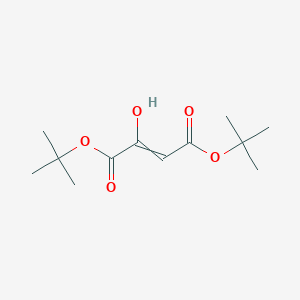
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)
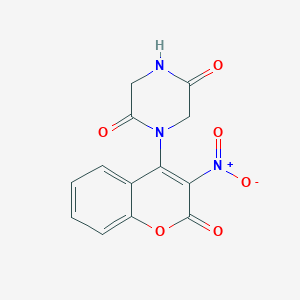
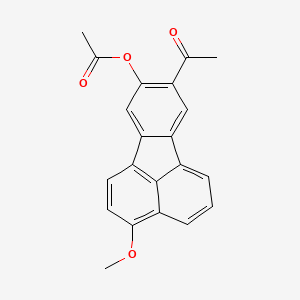
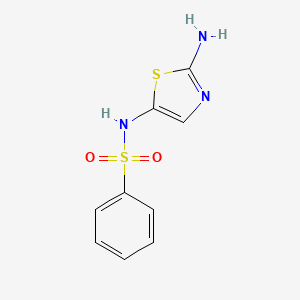
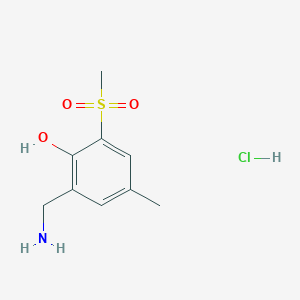
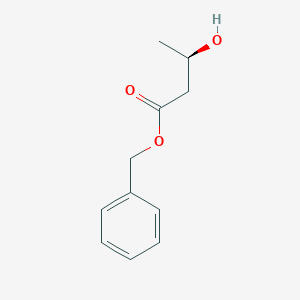
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
